molecular formula C12H14ClN3O B15329550 2-[3-(2-aminoethyl)-6-chloro-1H-indol-1-yl]acetamide

2-[3-(2-aminoethyl)-6-chloro-1H-indol-1-yl]acetamide

Cat. No.: B15329550
M. Wt: 251.71 g/mol
InChI Key: AEJNMXLOSJCAFP-UHFFFAOYSA-N
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Description

The compound 2-[3-(2-aminoethyl)-6-chloro-1H-indol-1-yl]acetamide is a chloro-substituted indole derivative with an acetamide side chain and a 2-aminoethyl functional group at position 3 of the indole ring.

Properties

Molecular Formula

C12H14ClN3O

Molecular Weight

251.71 g/mol

IUPAC Name

2-[3-(2-aminoethyl)-6-chloroindol-1-yl]acetamide

InChI

InChI=1S/C12H14ClN3O/c13-9-1-2-10-8(3-4-14)6-16(7-12(15)17)11(10)5-9/h1-2,5-6H,3-4,7,14H2,(H2,15,17)

InChI Key

AEJNMXLOSJCAFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)N(C=C2CCN)CC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-aminoethyl)-6-chloro-1H-indol-1-yl]acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized using various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Chlorination: The indole core is then chlorinated at the 6-position using reagents like thionyl chloride or phosphorus pentachloride.

    Introduction of the Aminoethyl Group: The 2-aminoethyl group is introduced through a nucleophilic substitution reaction, where the chlorinated indole reacts with ethylenediamine.

    Acetylation: Finally, the acetamide group is introduced by reacting the aminoethyl-indole intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-aminoethyl)-6-chloro-1H-indol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminoethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Ethylenediamine for nucleophilic substitution at the chlorinated position.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

2-[3-(2-aminoethyl)-6-chloro-1H-indol-1-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(2-aminoethyl)-6-chloro-1H-indol-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The indole core allows the compound to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural similarities, differing primarily in halogen substitution, side-chain modifications, or additional functional groups:

2-[3-(2-Aminoethyl)-6-bromo-1H-indol-1-yl]acetamide
  • Molecular Formula : C₁₂H₁₄BrN₃O
  • Molecular Weight: 296.16 g/mol (monoisotopic)
  • Key Features: Bromine substitution at position 6 of the indole ring; identical 2-aminoethyl and acetamide groups as the target compound .
  • Properties : LogP = 1.443 (indicative of moderate hydrophobicity) .
2-(6-Chloro-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide
  • Molecular Formula : C₂₀H₁₇Cl₂N₃O
  • Molecular Weight : 386.28 g/mol
  • Key Features : Dual chloro substituents at positions 6 (indole-1-yl) and 5 (indole-3-yl); extended side chain with an indole-3-yl ethyl group .
2-(6-Chloro-1H-indol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide
  • Molecular Formula : C₁₈H₁₆ClN₅O
  • Molecular Weight : 353.81 g/mol
2-(6-Methyl-1H-indol-3-yl)acetic Acid
  • Molecular Formula: C₁₁H₁₁NO₂
  • Molecular Weight : 189.21 g/mol
  • Key Features : Methyl substitution at position 6; carboxylic acid group instead of acetamide .

Comparative Analysis

Table 1: Structural and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) LogP Key Substituents/Modifications
Target Compound (Cl-substituted) C₁₂H₁₄ClN₃O ~275.71 (calculated) ~1.2* 6-Cl, 3-(2-aminoethyl), acetamide
Bromo Analog () C₁₂H₁₄BrN₃O 296.16 1.443 6-Br, 3-(2-aminoethyl), acetamide
Dual Chloro-Indole () C₂₀H₁₇Cl₂N₃O 386.28 N/A 6-Cl, 5-Cl, indole-3-yl ethyl side chain
Triazolo-Pyridine Hybrid () C₁₈H₁₆ClN₅O 353.81 N/A 6-Cl, triazolo-pyridine side chain
Methyl-Indole Acetic Acid () C₁₁H₁₁NO₂ 189.21 N/A 6-CH₃, carboxylic acid

*Estimated based on bromo analog’s LogP and chlorine’s lower hydrophobicity.

Functional Implications

Chlorine’s electronegativity may enhance hydrogen-bonding interactions compared to bromine .

Side-Chain Modifications :

  • The triazolo-pyridine hybrid () introduces a heterocyclic system, which could improve metabolic stability or target selectivity in biological systems.
  • The dual chloro-indole compound () demonstrates how extended aromatic systems (e.g., dual indole rings) may influence solubility and aggregation behavior.

Functional Group Variations :

  • Replacement of acetamide with carboxylic acid () shifts the molecule’s ionization state, affecting bioavailability and membrane permeability.

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